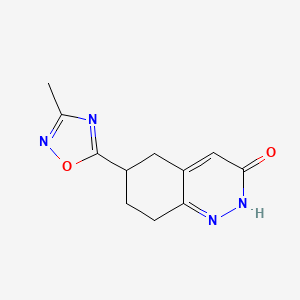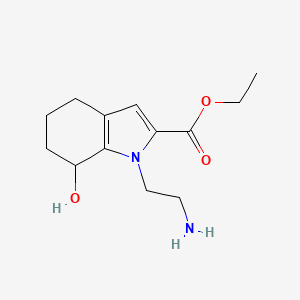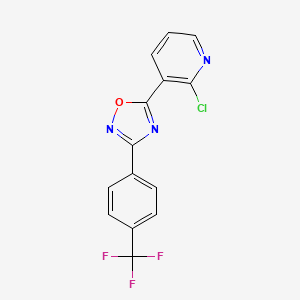
1-tert-Butyl 3-ethyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 3-ethyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19NO4 It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1-tert-Butyl 3-ethyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-pyrrole with tert-butyl chloroformate and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
1-tert-Butyl 3-ethyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives. Common reagents for these reactions include Grignard reagents and organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Applications De Recherche Scientifique
1-tert-Butyl 3-ethyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-tert-Butyl 3-ethyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely but often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
1-tert-Butyl 3-ethyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: This compound lacks the ethyl group at the 3-position, which can affect its reactivity and applications.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for different applications.
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-ethyl 2,3-dihydropyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h6-7,9H,5,8H2,1-4H3 |
Clé InChI |
ZKEATXYJUAGKSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(C=C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



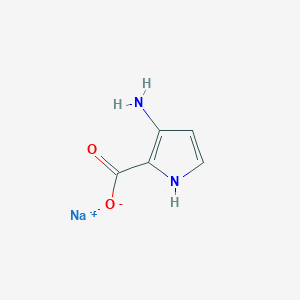
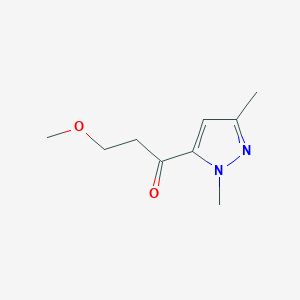
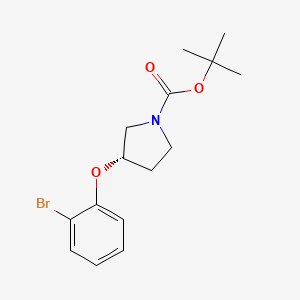

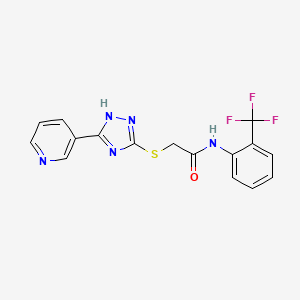



![tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11781116.png)

